(2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile is an organic compound that features both benzimidazole and pyridine moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile typically involves the condensation of a benzimidazole derivative with a pyridine derivative under specific reaction conditions. Common reagents used in the synthesis may include bases such as potassium carbonate or sodium hydride, and solvents like dimethylformamide or acetonitrile. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzimidazole-pyridine ketone, while reduction could produce a benzimidazole-pyridine alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which (2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile: Similar structure but with the pyridine ring at a different position.
(2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-2-yl)prop-2-enenitrile: Another positional isomer with the pyridine ring at the 2-position.
(2E)-2-(1H-benzimidazol-2-yl)-3-(quinolin-4-yl)prop-2-enenitrile: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
(2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy or selectivity for specific applications.
Properties
Molecular Formula |
C15H10N4 |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C15H10N4/c16-10-12(9-11-5-7-17-8-6-11)15-18-13-3-1-2-4-14(13)19-15/h1-9H,(H,18,19)/b12-9+ |
InChI Key |
UAYSGZKWDMQVHC-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=NC=C3)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=NC=C3)C#N |
solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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